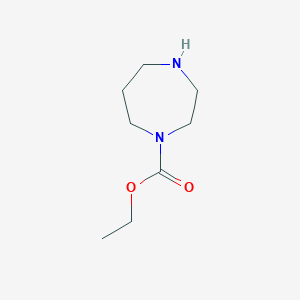

Ethyl 1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXOGUSFYRBSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18739-39-4 | |

| Record name | ethyl 1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Ethyl 1,4-Diazepane-1-carboxylate: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Diazepane Scaffold

In the landscape of modern medicinal chemistry, the 1,4-diazepane ring system stands out as a "privileged scaffold." Its inherent conformational flexibility and the strategic placement of two nitrogen atoms make it a cornerstone for developing a wide array of therapeutic agents, from central nervous system modulators to anti-cancer agents[1][2]. Ethyl 1,4-diazepane-1-carboxylate is a particularly valuable derivative of this core structure. The presence of an ethyl carbamate on one nitrogen and a free secondary amine on the other provides a powerful tool for sequential, site-selective functionalization. This guide offers an in-depth examination of this key building block, from its fundamental properties to its practical application in synthetic workflows.

Core Compound Identification and Properties

The first step in any rigorous scientific endeavor is the unambiguous identification of the material . Ethyl 1,4-diazepane-1-carboxylate is identified by the CAS Number 18739-39-4 [3][4].

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Registry Number | 18739-39-4 | [3] |

| Molecular Formula | C₈H₁₆N₂O₂ | [3] |

| Molecular Weight | 172.22 g/mol | [5] |

| IUPAC Name | ethyl 1,4-diazepane-1-carboxylate | [5] |

| Physical Form | Solid | |

| InChI Key | CYXOGUSFYRBSJU-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCOC(=O)N1CCCNCC1 | [5] |

Synthesis and Strategic Reactivity

The utility of Ethyl 1,4-diazepane-1-carboxylate lies in the differential reactivity of its two nitrogen atoms. The nitrogen at position 1 is protected as a carbamate, rendering it significantly less nucleophilic. In contrast, the nitrogen at position 4 is a secondary amine, which serves as the primary site for synthetic elaboration.

Conceptual Synthetic Pathway

The synthesis of N-protected diazepanes is a well-established field, often involving cyclization strategies. The ethyl carbamate group is typically introduced to protect one of the amine functionalities, allowing for selective reaction at the other nitrogen. This strategic protection is paramount for building molecular complexity in a controlled manner.

Caption: Synthetic utility of Ethyl 1,4-diazepane-1-carboxylate.

Core Reactivity Insights

-

N4-Position (Secondary Amine): This is the primary reactive site for nucleophilic attack. It readily undergoes reactions such as:

-

Alkylation: Reaction with alkyl halides (R-X) under basic conditions to introduce alkyl substituents.

-

Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

-

N1-Position (Carbamate): The ethyl carbamate is a robust protecting group, stable to many conditions used to modify the N4-position. It can be removed later in a synthetic sequence, typically via acidic or basic hydrolysis, to liberate the N1 amine for subsequent functionalization. This two-step, selective functionalization is the key advantage of this reagent.

Applications in Medicinal Chemistry and Drug Discovery

The 1,4-diazepane nucleus is a recurring motif in compounds targeting the central nervous system and in oncology. Its ability to adopt various low-energy conformations allows it to interact with a diverse range of biological targets. The development of novel diazepine derivatives is an active area of research for creating agents with antipsychotic, anticonvulsant, antibacterial, and anticancer properties[1].

For instance, the synthesis of complex thieno[3][5]diazepine derivatives with potential anticancer activity often starts from precursors that allow for the construction of the core diazepine ring[6]. Similarly, the creation of novel 1,4-benzodiazepines, a class of drugs with significant therapeutic history, can involve intramolecular coupling reactions where a pre-formed, functionalized nitrogen-containing ring is essential[7]. Ethyl 1,4-diazepane-1-carboxylate serves as an ideal starting point for building libraries of such compounds for screening and lead optimization.

Experimental Protocol: N4-Benzylation

This protocol provides a representative example of how to selectively functionalize the N4-position. The benzylation of the secondary amine is a common step in building more complex molecular architectures.

Objective: To synthesize Ethyl 4-benzyl-1,4-diazepane-1-carboxylate.

Materials:

-

Ethyl 1,4-diazepane-1-carboxylate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1,4-diazepane-1-carboxylate (1.0 eq) and anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirring suspension.

-

Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 4-benzyl-1,4-diazepane-1-carboxylate.

Caption: Workflow for N4-Benzylation protocol.

Safety and Handling

As with any chemical reagent, proper handling is essential. Ethyl 1,4-diazepane-1-carboxylate is classified with specific hazards that require appropriate safety precautions.

-

GHS Hazard Statements: According to PubChem, this compound is associated with the following hazards:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated place, preferably a chemical fume hood, to avoid inhalation of dust or vapors[8][9].

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat[8][10].

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling[8][10].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8][9].

-

Spectroscopic Characterization Profile

While detailed spectra should be acquired for each batch, the structural features of Ethyl 1,4-diazepane-1-carboxylate give rise to a predictable spectroscopic signature.

-

¹H NMR: Expect to see signals corresponding to the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The protons on the diazepane ring will appear as complex multiplets in the aliphatic region. A signal for the N-H proton of the secondary amine should also be present, which is typically broad and may exchange with D₂O.

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester at ~155-170 ppm, the -OCH₂- carbon at ~60-65 ppm, and several signals in the aliphatic region for the carbons of the seven-membered ring.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate group is expected around 1700-1720 cm⁻¹. C-H stretching bands will be present below 3000 cm⁻¹, and an N-H stretching band for the secondary amine would appear around 3300-3400 cm⁻¹.

References

-

Ethyl 1,4-diazepane-1-carboxylate, 97% CAS#: 18739-39-4 . ChemWhat. [Link]

-

Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 . PubChem. [Link]

-

Safety Data Sheet . CATO Research Chemical Inc.. [Link]

-

Safety Data Sheet . Angene Chemical. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents . Der Pharma Chemica. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Bentham Science. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . MDPI. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

-

Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate . PubMed Central. [Link]

-

Spectra Problem #7 Solution . University of Calgary. [Link]

-

Search Results . Beilstein Journal of Organic Chemistry. [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review . YouTube. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] . YouTube. [Link]

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][5]diazepines, and Their Cytotoxic Activity . MDPI. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . PubMed. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 18739-39-4|Ethyl 1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. angenechemical.com [angenechemical.com]

"Ethyl 1,4-diazepane-1-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Ethyl 1,4-Diazepane-1-Carboxylate

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of Ethyl 1,4-diazepane-1-carboxylate, a valuable heterocyclic building block for professionals in chemical research and drug development. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

The 1,4-diazepane moiety is a privileged seven-membered heterocyclic scaffold that is of significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal core for designing molecules that can interact with complex biological targets. Derivatives of 1,4-diazepane have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2]

Ethyl 1,4-diazepane-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules. The ethyl carbamate group acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the secondary amine. This mono-protection strategy is fundamental for controlled, stepwise synthetic routes, making this compound a versatile tool for building diverse chemical libraries for drug discovery.[3][4]

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂ | [5][6] |

| Molecular Weight | 172.22 g/mol | [5][6] |

| CAS Number | 18739-39-4 | [6] |

| IUPAC Name | ethyl 1,4-diazepane-1-carboxylate | [6] |

| Appearance | Solid | [5] |

| Boiling Point (Predicted) | 257.2 ± 23.0 °C | [7] |

| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 10.44 ± 0.20 | [7] |

Synthesis and Characterization

Synthetic Pathway Overview

The synthesis of Ethyl 1,4-diazepane-1-carboxylate is typically achieved through the mono-N-protection of 1,4-diazepane (also known as homopiperazine). A common and efficient method involves the reaction of 1,4-diazepane with ethyl chloroformate under basic conditions. The causality behind this choice is rooted in the high reactivity of ethyl chloroformate towards amines. By carefully controlling the stoichiometry (using approximately one equivalent of the chloroformate), one can favor the formation of the mono-substituted product over the di-substituted byproduct. The base, often a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the starting amine.

Below is a conceptual workflow for this synthesis.

Figure 1. Conceptual workflow for the synthesis of Ethyl 1,4-diazepane-1-carboxylate.

Structural Characterization

Validation of the final product's identity and purity is non-negotiable. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic peaks for the ethyl group (a triplet and a quartet), along with multiplets for the seven methylene protons of the diazepane ring and a broad singlet for the N-H proton. ¹³C NMR would confirm the presence of eight distinct carbon environments.[8][9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 173.1.[10]

-

Infrared (IR) Spectroscopy: Key stretches would include the N-H band (around 3300 cm⁻¹) and the strong carbonyl (C=O) stretch of the carbamate group (around 1700 cm⁻¹).[9]

Applications in Drug Discovery and Development

The true value of Ethyl 1,4-diazepane-1-carboxylate lies in its utility as a versatile building block. The presence of a free secondary amine provides a reactive handle for a multitude of chemical transformations, including alkylation, acylation, arylation, and reductive amination.

Key Intermediate for Kinase Inhibitors

A notable application is in the synthesis of Rho-kinase (ROCK) inhibitors, such as K-115.[3] ROCK inhibitors are a class of drugs investigated for the treatment of glaucoma and other cardiovascular diseases. The synthesis of these complex molecules often requires a chiral diazepane core, and precursors like Ethyl 1,4-diazepane-1-carboxylate can be elaborated to achieve the desired final structure.[3][11]

General Protocol: N-Alkylation for Library Synthesis

To illustrate its utility, we provide a self-validating protocol for a representative follow-up reaction: N-alkylation. This reaction is a cornerstone of combinatorial chemistry for generating libraries of related compounds for biological screening.

Objective: To synthesize Ethyl 4-benzyl-1,4-diazepane-1-carboxylate.

Materials:

-

Ethyl 1,4-diazepane-1-carboxylate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

Protocol:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 1,4-diazepane-1-carboxylate and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension. Stir vigorously.

-

Reagent Addition: Add benzyl bromide dropwise to the stirring suspension at room temperature. Causality Note: The excess base (K₂CO₃) is crucial to scavenge the HBr formed, driving the reaction forward. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

Reaction Monitoring: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once complete, cool the reaction to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by flash column chromatography on silica gel.

Validation: The success of the reaction is validated by the disappearance of the N-H proton signal in ¹H NMR and a corresponding mass increase in the MS spectrum.

Figure 2. General workflow illustrating the use of Ethyl 1,4-diazepane-1-carboxylate as a synthetic intermediate.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. Ethyl 1,4-diazepane-1-carboxylate is classified with specific hazards that necessitate careful handling.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures & PPE:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[13] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 1,4-diazepane-1-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and role as a mono-protected intermediate provide researchers with a reliable starting point for the synthesis of novel and complex molecular architectures. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this building block to construct the next generation of therapeutic agents.

References

-

Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (2019). Retrieved January 15, 2026, from [Link]

-

NO. 7 - Safety Data Sheet. (2023, August 23). Retrieved January 15, 2026, from [Link]

-

SAFETY DATA SHEETS. (2025, September 8). Retrieved January 15, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2024, April 8). Retrieved January 15, 2026, from [Link]

-

Ethyl 1,4-diazepane-1-carboxylate (C8H16N2O2) - PubChemLite. (n.d.). Retrieved January 15, 2026, from [Link]

-

ethyl 1H-1,4-diazepine-7-carboxylate | C8H10N2O2 | CID 158555062 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Electronic Supplementary Information (ESI) Synthesis of 1,3-dioxo-hexahydro[1,2-c][5][8]diazepine carboxylates, a new bicyclic sk - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Molecules, 25(21), 5099. Retrieved from [Link]

-

A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2008). Organic Process Research & Development, 12(6), 1144-1148. Retrieved from [Link]

- Production method of 1,4-diazepane derivatives - Google Patents. (2015).

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Current Organic Synthesis, 15(6), 776-791. Retrieved from [Link]

-

Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][15]diazepines, and Their Cytotoxic Activity. (2018). Molecules, 23(8), 2051. Retrieved from [Link]

-

Recent development in[5][15]benzodiazepines as potent anticancer agents: a review. (2014). Mini Reviews in Medicinal Chemistry, 14(3), 229-256. Retrieved from [Link]

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (2025, September 9). ChemRxiv. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Ethyl 1,4-diazepane-1-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 1,4-diazepane-1-carboxylate ,97% | 18739-39-4 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. PubChemLite - Ethyl 1,4-diazepane-1-carboxylate (C8H16N2O2) [pubchemlite.lcsb.uni.lu]

- 11. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 12. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

- 13. zycz.cato-chem.com [zycz.cato-chem.com]

- 14. angenechemical.com [angenechemical.com]

- 15. ethyl 1,4-diazepane-1-carboxylate CAS#: [amp.chemicalbook.com]

A Technical Guide to Ethyl 1,4-diazepane-1-carboxylate: Synthesis, Properties, and Application in Orexin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-diazepane-1-carboxylate, a key heterocyclic building block, holds significant importance in medicinal chemistry, primarily as a crucial intermediate in the synthesis of advanced therapeutic agents. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its pivotal role in the development of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. The mechanism of action of these antagonists, involving the orexin signaling pathway, is also elucidated, offering a complete scientific narrative from fundamental chemistry to clinical application.

Chemical Identity and Nomenclature

IUPAC Name: ethyl 1,4-diazepane-1-carboxylate[1]

The unequivocal IUPAC name precisely defines the molecular structure, indicating an ethyl ester of a carboxylic acid at the 1-position of a 1,4-diazepane ring.

Synonyms: This compound is known by several other names in chemical literature and commercial catalogs, which include:

-

1-(Ethoxycarbonyl)-1,4-diazepane

-

N-Ethoxycarbonylhomopiperazine

-

Ethyl homopiperazine-1-carboxylate

-

1-Carboethoxy-1,4-diazepane

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 18739-39-4 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Solid | - |

| SMILES | CCOC(=O)N1CCCNCC1 | [1] |

| InChIKey | CYXOGUSFYRBSJU-UHFFFAOYSA-N | [1] |

Synthesis of Ethyl 1,4-diazepane-1-carboxylate: A Validated Protocol

The synthesis of Ethyl 1,4-diazepane-1-carboxylate is most effectively achieved through the selective mono-N-ethoxycarbonylation of 1,4-diazepane (also known as homopiperazine). The primary challenge in this synthesis is to prevent the di-acylation of the starting material, which has two reactive secondary amine groups. The following protocol is designed to favor the formation of the mono-substituted product.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for achieving high selectivity and yield. Ethyl chloroformate is the reagent of choice for introducing the ethoxycarbonyl group. The reaction is typically carried out at a low temperature to control the reactivity of the reagents and minimize the formation of the di-substituted byproduct. The use of a base is necessary to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. A careful, dropwise addition of ethyl chloroformate to a solution of 1,4-diazepane ensures that the concentration of the acylating agent remains low, further favoring mono-substitution.

Detailed Step-by-Step Methodology

Materials:

-

1,4-Diazepane (Homopiperazine)

-

Ethyl Chloroformate

-

Triethylamine (or another suitable base like sodium carbonate)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diazepane (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl chloroformate (1 equivalent) in dichloromethane dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure Ethyl 1,4-diazepane-1-carboxylate.

Self-Validating System

The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectral data should be consistent with the structure of Ethyl 1,4-diazepane-1-carboxylate.

Application in Drug Development: Synthesis of Orexin Receptor Antagonists

Ethyl 1,4-diazepane-1-carboxylate serves as a pivotal building block in the synthesis of a class of drugs known as dual orexin receptor antagonists (DORAs). These drugs, such as suvorexant and its analogs, are used for the treatment of insomnia.[2][3][4][5] The 1,4-diazepane scaffold provides a three-dimensional structure that is crucial for the antagonist's binding to the orexin receptors.[6]

Synthetic Workflow

The general synthetic strategy involves the initial protection of one of the nitrogen atoms of 1,4-diazepane with an ethoxycarbonyl group, yielding Ethyl 1,4-diazepane-1-carboxylate. The remaining secondary amine is then available for further functionalization, typically through N-arylation or acylation, to build the rest of the complex drug molecule.

Caption: Mechanism of action of dual orexin receptor antagonists.

Conclusion

Ethyl 1,4-diazepane-1-carboxylate is a fundamentally important molecule in contemporary drug discovery. Its well-defined synthesis allows for its efficient production, and its unique structural features make it an ideal scaffold for the development of complex therapeutic agents. The successful application of this building block in the creation of dual orexin receptor antagonists for insomnia highlights the power of leveraging fundamental organic chemistry to address significant unmet medical needs. This guide provides the necessary technical information for researchers to confidently utilize Ethyl 1,4-diazepane-1-carboxylate in their own research and development endeavors.

References

-

Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]

-

Roecker, A. J., et al. (2009). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

-

Coleman, P. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]

-

Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]

-

Wang, R., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(8), 973-976. [Link]

-

Panhelainen, A., & Korpi, E. R. (2012). Evidence for a role of inhibition of orexinergic neurons in the anxiolytic and sedative effects of diazepam: A c-Fos study. Pharmacology Biochemistry and Behavior, 100(4), 623-633. [Link]

-

Matsuki, T., et al. (2005). The effects of benzodiazepines on orexinergic systems in rat cerebrocortical slices. Anesthesia & Analgesia, 100(5), 1385-1390. [Link]

-

Yuan, H., et al. (2016). Synthesis of anti-insomnia drug suvorexant. Chinese Journal of Organic Chemistry, 36(11), 2724-2728. [Link]

-

Xu, X. M., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(19), 3585. [Link]

-

El-Gamal, M. I., et al. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(12), 64-73. [Link]

-

Mignot, E., et al. (2023). The orexin story and orexin receptor antagonists for the treatment of insomnia. Journal of Sleep Research, 32(4), e13828. [Link]

-

Williams, A. (2021). An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. Honors Theses. 341. [Link]

-

Dong, Y., et al. (2022). Multi-target regulatory mechanisms and clinical assessment of natural products for insomnia: a review. Frontiers in Pharmacology, 13, 1009180. [Link]

-

Yue, J. L., et al. (2024). Insomnia in seasonal affective disorder: considering the use of benzodiazepines with a focus on lormetazepam. Frontiers in Psychiatry, 15, 1353381. [Link]

-

Li, J., et al. (2024). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. Scientific Reports, 14(1), 2415. [Link]

-

Zhang, W., et al. (2016). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. ResearchGate. [Link]

-

PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

- 1. Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Ethyl 1,4-diazepane-1-carboxylate

Executive Summary: Ethyl 1,4-diazepane-1-carboxylate is a pivotal heterocyclic building block, widely utilized by researchers in medicinal chemistry and drug development. Its structure features a seven-membered 1,4-diazepane ring, where one of the nitrogen atoms is protected by an ethoxycarbonyl group. This strategic functionalization renders the molecule a versatile intermediate, enabling selective modification at the unprotected secondary amine. This guide provides an in-depth examination of its molecular identifiers, physicochemical properties, a robust synthesis protocol with mechanistic rationale, predicted spectroscopic signatures, and its core applications as a scaffold in the synthesis of complex, biologically active molecules.

Molecular Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. Ethyl 1,4-diazepane-1-carboxylate is cataloged across major chemical databases, ensuring traceability and consistency in research and procurement.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 1,4-diazepane-1-carboxylate | [1] |

| SMILES | CCOC(=O)N1CCCNCC1 | [1][2][3] |

| InChIKey | CYXOGUSFYRBSJU-UHFFFAOYSA-N | [1][2][3] |

| CAS Number | 18739-39-4 | [1][4] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][3] |

| Synonyms | N-(ethoxycarbonyl)homopiperazine, Ethyl 1-homopiperazinecarboxylate |[1] |

The molecule's computed properties provide insight into its behavior in various solvent systems and its potential as a drug-like fragment.

Table 2: Computed Physicochemical Data

| Property | Value | Description |

|---|---|---|

| XLogP3 | 0.2 | A measure of lipophilicity. The low value suggests good aqueous solubility.[1][2] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Indicates potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine (-NH). |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the tertiary nitrogen. |

| Rotatable Bond Count | 2 | Provides conformational flexibility. |

Synthesis Protocol and Mechanistic Rationale

The synthesis of Ethyl 1,4-diazepane-1-carboxylate is a classic example of selective N-protection of a symmetrical diamine. The core challenge is to achieve mono-acylation while minimizing the formation of the di-substituted byproduct. This protocol is designed as a self-validating system, incorporating in-process checks and robust characterization.

Causality of Experimental Design: The choice of reagents and conditions is critical. Ethyl chloroformate is a standard reagent for introducing the "EtO(C=O)-" protecting group. The reaction is performed at a reduced temperature (0 °C) to moderate the reactivity of the chloroformate and improve selectivity. A base, such as triethylamine (TEA) or potassium carbonate, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the starting materials and the product.

Workflow: Selective N-Acylation of 1,4-Diazepane

Caption: Synthetic workflow for Ethyl 1,4-diazepane-1-carboxylate.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,4-diazepane (homopiperazine, 1.2 equivalents) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the resulting solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (TEA, 1.5 equivalents) to the cooled solution. The slight excess of the diamine and the use of a non-nucleophilic base are key to favoring mono-acylation.

-

Acylating Agent Addition: Add ethyl chloroformate (1.0 equivalent), dissolved in a small amount of DCM, dropwise to the stirring solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent over-reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the ethyl chloroformate is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure product.

-

Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Predicted Spectroscopic Signature

Table 3: Predicted NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

|---|---|---|---|

| -O-CH₂-CH₃ | ~1.25 ppm (t, 3H) | ~14.5 ppm | Standard alkyl methyl group adjacent to a CH₂. |

| -O-CH₂-CH₃ | ~4.15 ppm (q, 2H) | ~61.5 ppm | CH₂ group deshielded by the adjacent oxygen atom. |

| C(O)N-CH₂- | ~3.60 ppm (m, 4H) | ~46-49 ppm | Methylene groups adjacent to the acylated nitrogen, deshielded by the carbamate. |

| -NH-CH₂- | ~2.90 ppm (m, 2H) | ~47-50 ppm | Methylene group adjacent to the secondary amine. |

| -CH₂-CH₂-NH- | ~1.85 ppm (m, 2H) | ~28-32 ppm | Central methylene group of the diazepine ring. |

| -NH- | ~1.5-2.5 ppm (br s, 1H) | N/A | Broad singlet, exchangeable with D₂O. Position is concentration-dependent. |

| -C=O | N/A | ~156.0 ppm | Typical chemical shift for a carbamate carbonyl carbon. |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| ~3350 | N-H | Stretching (secondary amine) |

| 2980-2850 | C-H | Stretching (aliphatic) |

| ~1700 | C=O | Stretching (carbamate carbonyl) |

| ~1240 | C-O | Stretching (ester) |

| ~1150 | C-N | Stretching |

Core Applications in Medicinal Chemistry

The true value of Ethyl 1,4-diazepane-1-carboxylate lies in its role as a versatile synthetic intermediate. The 1,4-diazepane moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anxiolytic, and antibacterial properties.[5]

The ethyl carbamate group serves two primary functions:

-

Protecting Group: It deactivates one nitrogen atom, allowing for selective chemical transformations at the other, more nucleophilic secondary amine.

-

Synthetic Handle: The secondary amine is free to react in nucleophilic substitution or addition reactions, enabling the attachment of various pharmacophores or side chains.

This strategic design allows for the systematic exploration of chemical space around the diazepane core, a key process in lead optimization during drug discovery.

Caption: Role as a versatile intermediate in scaffold development.

Safety and Handling

According to aggregated data from suppliers, Ethyl 1,4-diazepane-1-carboxylate is classified as an irritant.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Conclusion

Ethyl 1,4-diazepane-1-carboxylate is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an ideal starting point for constructing complex molecular architectures. This guide provides the foundational knowledge—from synthesis to application—required for researchers to effectively and safely incorporate this valuable building block into their drug discovery programs.

References

-

PubChem. Ethyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChemLite. Ethyl 1,4-diazepane-1-carboxylate (C8H16N2O2). [Link]

-

PubChem. ethyl 1H-1,4-diazepine-7-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemWhat. Ethyl 1,4-diazepane-1-carboxylate, 97% CAS#: 18739-39-4. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]

-

PubChemLite. 1-ethyl-1,4-diazepane (C7H16N2). [Link]

-

Molecules. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

PubMed Central. Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Khan/3d0f01b0927e57c8b0789726210f60742183c510]([Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

PubChem. Ethyl 4-ethylsulfonyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

-

ResearchGate. B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. [Link]

-

MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][6]diazepines, and Their Cytotoxic Activity. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

Sources

- 1. Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 1,4-diazepane-1-carboxylate (C8H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 1,4-diazepane-1-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. benthamscience.com [benthamscience.com]

- 6. ethyl 1H-1,4-diazepine-7-carboxylate | C8H10N2O2 | CID 158555062 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 1,4-diazepane-1-carboxylate" physical and chemical properties

An In-Depth Technical Guide to Ethyl 1,4-Diazepane-1-Carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitution patterns, making it a valuable building block for targeting a wide range of biological receptors. This guide focuses on a key derivative, Ethyl 1,4-diazepane-1-carboxylate, a versatile intermediate in the synthesis of complex pharmaceutical agents. We will provide an in-depth examination of its physical and chemical properties, synthesis, and spectral characteristics, offering field-proven insights for researchers and drug development professionals.

Core Molecular Attributes and Identifiers

Ethyl 1,4-diazepane-1-carboxylate is a seven-membered heterocyclic compound where one of the nitrogen atoms of the diazepane ring is protected as an ethyl carbamate. This modification is crucial as it deactivates one nitrogen, allowing for selective functionalization of the secondary amine at the 4-position, a common strategy in multi-step drug synthesis.

Diagram: Chemical Structure of Ethyl 1,4-diazepane-1-carboxylate

Caption: Molecular structure of Ethyl 1,4-diazepane-1-carboxylate.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | ethyl 1,4-diazepane-1-carboxylate | PubChem[2] |

| CAS Number | 18739-39-4 | PubChem[2] |

| Molecular Formula | C₈H₁₆N₂O₂ | Sigma-Aldrich |

| Molecular Weight | 172.22 g/mol | Sigma-Aldrich, PubChem[2] |

| Canonical SMILES | CCOC(=O)N1CCCNCC1 | PubChem[2] |

| InChI Key | CYXOGUSFYRBSJU-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bonds | 2 | PubChem[2] |

Synthesis and Reactivity

The synthesis of N-protected 1,4-diazepanes is a well-established field, driven by their utility as pharmaceutical intermediates.[3] Ethyl 1,4-diazepane-1-carboxylate is typically prepared through the reaction of a suitable precursor, such as homopiperazine (1,4-diazepane), with ethyl chloroformate.

Expertise in Action: Why Ethyl Carbamate Protection? While tert-butyloxycarbonyl (Boc) is a more common protecting group, the ethyl carbamate (also known as a carbethoxy or -COOEt group) offers distinct advantages. It is significantly more stable to acidic conditions that would readily cleave a Boc group.[3] This robustness allows for chemical transformations on other parts of the molecule under acidic conditions without risking deprotection. Removal of the ethyl carbamate group typically requires harsh conditions, such as strong base (e.g., KOH) or acid hydrolysis, ensuring its stability throughout a multi-step synthesis.

Diagram: General Synthetic Workflow

Caption: A representative workflow for the synthesis and purification of the title compound.

Protocol: Synthesis of Ethyl 1,4-diazepane-1-carboxylate

This protocol is a representative method based on standard organic chemistry principles for N-acylation. Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: To a solution of homopiperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add ethyl chloroformate (1.0 eq) dropwise.

-

Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation. The base is essential to neutralize the HCl generated during the reaction, driving it to completion.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

-

Self-Validation: The bicarbonate wash removes any remaining acidic byproducts, ensuring a cleaner crude product.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Profile

Structural elucidation is paramount in chemical synthesis. The following are the expected spectroscopic characteristics for Ethyl 1,4-diazepane-1-carboxylate, based on its molecular structure and principles of spectroscopy.[4][5]

| Spectroscopy | Expected Features |

| ¹H NMR | Ethyl Group: A quartet (~4.1 ppm, 2H) for the -O-CH₂ - and a triplet (~1.2 ppm, 3H) for the -CH₃. Diazepane Ring: A complex series of multiplets between ~2.7 and ~3.6 ppm corresponding to the five distinct methylene (-CH₂-) groups on the ring. The proton on the secondary amine (-NH) would appear as a broad singlet. |

| ¹³C NMR | Approximately 7 unique carbon signals are expected (assuming some ring carbons are chemically equivalent). Key signals include: Carbonyl: ~156 ppm -O-CH₂-: ~61 ppm Ring Carbons: ~45-55 ppm -CH₃: ~14 ppm |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the carbamate carbonyl group. N-H Stretch: A moderate band around 3300 cm⁻¹ from the secondary amine. C-H Stretch: Bands just below 3000 cm⁻¹ for sp³ C-H bonds. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 173.1285 |

Safety and Handling

Proper handling of all chemical reagents is critical for laboratory safety. Based on GHS classifications, Ethyl 1,4-diazepane-1-carboxylate should be handled with care.[2]

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry place.[6]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[6][8]

Conclusion and Applications

Ethyl 1,4-diazepane-1-carboxylate is more than a simple chemical; it is an enabling tool for drug discovery. The presence of a stable carbamate protecting group on one nitrogen and a free secondary amine on the other makes it an ideal starting point for building molecular complexity. Researchers can leverage the free amine for a variety of chemical transformations, including reductive amination, acylation, and alkylation, to synthesize libraries of novel compounds for screening against biological targets. Its structural core is integral to compounds with demonstrated activities, highlighting the importance of this intermediate in the development of new therapeutics.[1][3]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15289249, Ethyl 1,4-diazepane-1-carboxylate. Available from: [Link]

-

NO. 7. Safety Data Sheet. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 158555062, ethyl 1H-1,4-diazepine-7-carboxylate. Available from: [Link]

-

CATO Research Chemical Inc. Safety Data Sheets. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

ChemWhat. Ethyl 1,4-diazepane-1-carboxylate, 97% CAS#: 18739-39-4. Available from: [Link]

-

PubChemLite. Ethyl 1,4-diazepane-1-carboxylate (C8H16N2O2). Available from: [Link]

-

Ohshima, T., et al. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development. Available from: [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available from: [Link]

-

Molecules. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

-

Chemsrc. CAS#:1864013-88-6 | Ethyl 1,4-diazepane-2-carboxylate dihydrochloride. Available from: [Link]

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

-

Leah4sci. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available from: [Link]

-

MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][9]diazepines, and Their Cytotoxic Activity. Available from: [Link]

-

The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756058, Tert-butyl 1,4-diazepane-1-carboxylate. Available from: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. angenechemical.com [angenechemical.com]

- 9. ethyl 1H-1,4-diazepine-7-carboxylate | C8H10N2O2 | CID 158555062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 1,4-Diazepane-1-carboxylate: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive core for the design of novel therapeutics targeting a range of biological targets. This in-depth technical guide focuses on Ethyl 1,4-diazepane-1-carboxylate, a key building block that offers a strategic entry point into this valuable chemical space. We will explore its synthesis, physicochemical properties, and reactivity, providing field-proven insights and detailed protocols for its application in drug development programs.

Introduction: The Strategic Value of the 1,4-Diazepane Core

The seven-membered 1,4-diazepane ring system is a recurring motif in pharmaceuticals due to its favorable pharmacological properties. Derivatives have shown a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1] The non-planar, flexible nature of the seven-membered ring allows for the precise positioning of pharmacophoric elements to optimize interactions with biological targets.

Ethyl 1,4-diazepane-1-carboxylate serves as an ideal starting material for the elaboration of this scaffold. The ethyl carbamate moiety acts as a stable and reliable protecting group for one of the nitrogen atoms, allowing for selective functionalization of the secondary amine at the 4-position. This mono-protection strategy is fundamental for the controlled and stepwise synthesis of complex N,N'-disubstituted 1,4-diazepane derivatives.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| CAS Number | 18739-39-4 | [2] |

| Appearance | Solid | [3] |

| Boiling Point (Predicted) | 257.2 ± 23.0 °C | [4] |

| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.44 ± 0.20 | [4] |

Spectroscopic Data (Predicted & Typical)

While experimental spectra for this specific compound are not widely published, the following data is based on predictions and analysis of similar structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the diazepane ring protons. The methylene protons adjacent to the nitrogen atoms will appear as multiplets in the 2.7-3.6 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the ethyl group (around 14 ppm for the methyl and 61 ppm for the methylene), the carbonyl carbon of the carbamate (around 156 ppm), and the four distinct methylene carbons of the diazepane ring (typically in the 40-55 ppm range).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the carbamate group in the range of 1680-1700 cm⁻¹. The N-H stretching of the secondary amine will appear as a moderate absorption around 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl chains will be observed in the 2850-2960 cm⁻¹ region.[5][6]

-

MS (Mass Spectrometry): The monoisotopic mass is 172.1212 g/mol .[2] In mass spectrometry, the molecule is expected to show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) at m/z 173.1285.[7]

Synthesis of Ethyl 1,4-Diazepane-1-carboxylate

The synthesis of Ethyl 1,4-diazepane-1-carboxylate can be approached through the mono-protection of the parent 1,4-diazepane (homopiperazine). A general and reliable method involves the reaction of homopiperazine with ethyl chloroformate under basic conditions.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route.

Caption: General workflow for the synthesis of Ethyl 1,4-diazepane-1-carboxylate.

Representative Experimental Protocol

This protocol is based on established procedures for the mono-acylation of diamines.

-

Dissolution: Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water.

-

Basification: Add a base (1.1-1.5 eq), such as triethylamine or an aqueous solution of sodium hydroxide, to the reaction mixture and cool to 0 °C in an ice bath.

-

Acylation: Slowly add ethyl chloroformate (1.0 eq) dropwise to the cooled, stirred solution, maintaining the temperature below 5 °C. The use of a slight excess of the diamine can favor mono-acylation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure Ethyl 1,4-diazepane-1-carboxylate.

The Ethyl Carbamate Protecting Group: A Comparative Perspective

The choice of a protecting group is a critical strategic decision in multi-step synthesis. The ethyl carbamate group offers a balance of stability and reactivity that makes it a valuable alternative to more common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

| Feature | Ethyl Carbamate (EtO-CO-) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |

| Stability | Generally stable to acidic and basic conditions. | Stable to bases and hydrogenolysis. | Stable to acidic and basic conditions. |

| Cleavage Conditions | Typically requires harsh conditions (e.g., strong acid or base hydrolysis, reduction with LAH). | Readily cleaved under acidic conditions (e.g., TFA, HCl).[1] | Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] |

| Key Advantage | Robustness and lower cost compared to Boc and Cbz reagents. | Orthogonal to Cbz and Fmoc; mild deprotection conditions.[8] | Orthogonal to Boc and Fmoc; useful in solution-phase synthesis.[1] |

| Potential Issues | Deprotection can require conditions that are not compatible with sensitive functional groups. | The tert-butyl cation generated during deprotection can cause side reactions.[1] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1] |

The robustness of the ethyl carbamate group makes it suitable for synthetic routes that involve harsh reaction conditions where Boc or Cbz groups might be labile.

Key Reactions and Applications in Synthesis

The free secondary amine of Ethyl 1,4-diazepane-1-carboxylate is a versatile handle for introducing a wide range of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

N-Alkylation

The secondary amine can be readily alkylated using various alkyl halides or through reductive amination.

Reductive Amination Workflow

Caption: Two-step, one-pot reductive amination workflow.

Representative Protocol for Reductive Amination:

-

To a solution of Ethyl 1,4-diazepane-1-carboxylate (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst such as acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

-

Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry, and purify by chromatography.

N-Acylation

Acylation of the secondary amine with acyl chlorides or carboxylic acids (using coupling agents) provides access to a diverse range of amide derivatives.

Representative Protocol for N-Acylation:

-

Dissolve Ethyl 1,4-diazepane-1-carboxylate (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM.

-

Cool the solution to 0 °C.

-

Add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, then dry the organic layer and concentrate.

-

Purify the product by column chromatography.

Deprotection of the Ethyl Carbamate

Removal of the ethyl carbamate group is typically achieved under harsh conditions, such as strong acid or base hydrolysis, or by reduction.

-

Acidic Hydrolysis: Refluxing with a strong acid like HBr or HCl can cleave the carbamate.

-

Basic Hydrolysis: Saponification with a strong base like KOH or NaOH in an alcoholic solvent at elevated temperatures is also effective.

-

Reduction: Lithium aluminum hydride (LAH) can reduce the carbamate to an N-methyl group.

The choice of deprotection method will depend on the stability of other functional groups in the molecule.

Applications in Drug Discovery: Case Studies

The 1,4-diazepane scaffold is a key component of several investigational and approved drugs.

-

Orexin Receptor Antagonists: N,N'-disubstituted 1,4-diazepanes have been developed as potent and CNS-penetrant dual orexin receptor antagonists for the treatment of insomnia.[9] The diazepane core provides a rigid scaffold to orient the substituents for optimal receptor binding.

-

Farnesyltransferase Inhibitors: The 1,4-diazepane scaffold has been utilized to create potent inhibitors of farnesyltransferase, an enzyme implicated in cancer.[10] These compounds have shown promise as novel agents in hormone-resistant prostate cancer.

-

Other CNS Agents: The versatility of the 1,4-diazepane core has led to its incorporation into a wide range of compounds targeting the central nervous system.[1]

Conclusion

Ethyl 1,4-diazepane-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its mono-protected nature allows for the controlled and selective functionalization of the 1,4-diazepane scaffold, enabling the efficient generation of diverse chemical libraries. The robustness of the ethyl carbamate protecting group provides flexibility in synthetic design. As the demand for novel therapeutics continues to grow, the strategic application of building blocks like Ethyl 1,4-diazepane-1-carboxylate will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Coleman, P. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-74. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15289249, Ethyl 1,4-diazepane-1-carboxylate. Retrieved January 15, 2026 from [Link].

-

Khan, I., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(5), 648-673. [Link]

-

Moreno, M., et al. (2011). Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer. Journal of Medicinal Chemistry, 54(5), 1335-1349. [Link]

-

Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. [Link]

-

PubChemLite (2025). Ethyl 1,4-diazepane-1-carboxylate (C8H16N2O2). [Link]

- Google Patents (2014). CN103360330A - Synthetic method for homopiperazine.

-

Master Organic Chemistry (2018). Protecting Groups for Amines: Carbamates. [Link]

- Google Patents (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

-

Der Pharma Chemica (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]

-

MDPI (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

Chemistry LibreTexts (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

JOCPR (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

ChemWhat (2024). Ethyl 1,4-diazepane-1-carboxylate ,97% CAS#: 18739-39-4. [Link]

-

ACS GCI Pharmaceutical Roundtable (2024). Ester Deprotection. [Link]

-

YouTube (2011). Experiment 14: Friedel-Crafts Acylation. [Link]

-

PubMed Central (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. [Link]

-

PubChem (2024). Tert-butyl 1,4-diazepane-1-carboxylate. [Link]

-

PubMed (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

-

ResearchGate (2024). Reductive Amination | Request PDF. [Link]

-

Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemguide (2023). interpreting infra-red spectra. [Link]

-

All About Drugs (2014). Examples of 13C NMR Spectra. [Link]

-

Wiley Analytical Science (2024). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

PubMed (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxyl-ate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 1,4-diazepane-1-carboxylate | C8H16N2O2 | CID 15289249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. researchgate.net [researchgate.net]

- 5. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. PubChemLite - Ethyl 1,4-diazepane-1-carboxylate (C8H16N2O2) [pubchemlite.lcsb.uni.lu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Architectural Advantage of the 1,4-Diazepane Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a diverse range of biological targets by presenting appended functional groups in a specific and favorable three-dimensional orientation. The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential example of such a privileged structure. Its inherent conformational flexibility, combined with the capacity for extensive functionalization at the nitrogen and carbon atoms, allows for the creation of vast and diverse chemical libraries. This guide provides a comprehensive technical overview of the biological significance of the 1,4-diazepane scaffold, delving into its therapeutic applications, underlying mechanisms of action, and the synthetic and analytical methodologies crucial for its exploration in drug discovery.

Part 1: The Broad Spectrum of Biological Activity of 1,4-Diazepane Derivatives

The unique topology of the 1,4-diazepane core has been exploited to develop potent agents against a wide array of diseases, including cancer, viral infections, and neurodegenerative disorders.[1][2][3][4]

Anticancer Activity: Targeting Cellular Proliferation and Survival

The 1,4-diazepane scaffold, particularly in its fused form as 1,4-benzodiazepines, has yielded a rich pipeline of anticancer compounds.[5] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein synthesis and the modulation of key cell cycle regulators.

A notable class of anticancer agents is the 1,4-benzodiazepine-2,5-diones . A random screening of a small-molecule library identified a hit compound, 11a , with an average 50% growth inhibitory concentration (GI₅₀) of 0.24 μM across 60 human cancer cell lines.[2][5][6] Subsequent structure-activity relationship (SAR) studies led to the discovery of compound 52b , which demonstrated highly potent antitumor effects, including the induction of cell cycle arrest and apoptosis.[2][6] Further investigation revealed that compound 52b acts as a protein synthesis inhibitor.[1][2][5][6]

Other 1,4-diazepane derivatives have been found to target specific cellular machinery. For instance, a series of benzo[b][1][7]diazepines exhibited significant anticancer activity, particularly against the MCF-7 breast cancer cell line.[8] Computational and experimental data suggest that these compounds may exert their effects by inhibiting Cyclin-Dependent Kinase 2 (CDK-2), a key regulator of cell cycle progression.[8]

| Compound ID | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 11a | Protein Synthesis Inhibition | 60 human cancer cell lines (average) | GI₅₀ = 0.24 μM | [2][5][6] |

| 52b | Protein Synthesis Inhibition, Apoptosis Induction | Lung Cancer Cells | Potent Antitumor Effects | [2][6] |

| B1-4 series | CDK-2 Inhibition (putative) | MCF-7 (Breast Cancer) | Significant Anticancer Activity | [8] |

| Analogue 9 | Cytotoxicity | HCT-116 (Colorectal), MCF-7 (Breast) | IC₅₀ = 16.19 ± 1.35 μM, 17.16 ± 1.54 μM | [9] |

| Diazepane-substituted oxazolopyrimidines | Growth Inhibition, Cytotoxicity | Various Cancer Subpanels | GI₅₀ = 0.9-1.9 μM, LC₅₀ = 5.9-7.4 μM | [10] |

Antiviral Activity: A Focus on Anti-HIV Agents

The 1,4-diazepane scaffold has also been instrumental in the development of potent anti-HIV agents.[4] A significant number of these compounds function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 Å from the active site.[11] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.[11]

Nevirapine, a dipyridodiazepinone, is a well-characterized NNRTI with an IC₅₀ of 84 nM in enzyme assays and 40 nM against HIV-1 replication in cell culture.[12] The binding of NNRTIs like nevirapine to the p66 subunit of HIV-1 RT has been extensively studied, with key interactions identified with amino acid residues such as Tyr181 and Tyr188.[12] The development of resistance through mutations in these residues underscores the importance of designing new NNRTIs that can overcome these challenges.

| Compound Class | Target | Mechanism of Action | Potency | Reference |

| Dipyridodiazepinones (e.g., Nevirapine) | HIV-1 Reverse Transcriptase | Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) | IC₅₀ = 84 nM (enzyme), 40 nM (cell culture) | [12] |